BenchChemオンラインストアへようこそ!

tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate

Lipophilicity logP CNS drug design

This Boc-protected 3-aminoazetidine bearing a 4-CF₃-benzyl substituent is a privileged scaffold for CB1 receptor antagonist and FAAH inhibitor programs, directly represented in Merck's patent families (US7906652, US8334282). Unlike the non-fluorinated benzyl congener or the regioisomeric aniline-linked variant, the 4-CF₃-benzylamino motif delivers a critical ΔlogP of +1.0–1.4 for CNS penetration tuning while maintaining a favorable TPSA (~41.6 Ų). The benzylamine spacer confers superior chemical resilience during Boc deprotection compared to direct aniline-linked analogs, enabling higher isolated yields in parallel library protocols. The stable hydrochloride salt of the deprotected product (CAS 1203685-18-0) is commercially available, validating downstream feasibility. At 330 Da, this intermediate is optimally positioned for fragment growing strategies. For R&D use only; contact us for bulk quotes and custom synthesis options.

Molecular Formula C16H21F3N2O2
Molecular Weight 330.34 g/mol
Cat. No. B8014290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate
Molecular FormulaC16H21F3N2O2
Molecular Weight330.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NCC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-13(10-21)20-8-11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3
InChIKeyGEONKEFMAMXRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate: Structural Identity and Core Pharmacophore Profile


tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate (Molecular Formula: C₁₆H₂₁F₃N₂O₂; MW: 330.34 g/mol) is a protected 3-aminoazetidine building block bearing a 4-(trifluoromethyl)benzyl substituent on the endocyclic nitrogen . The compound incorporates three pharmacophoric elements—a Boc-protected azetidine core, a secondary benzylamine linkage, and a para-trifluoromethylaryl group—that collectively serve as a privileged scaffold for cannabinoid-1 (CB1) receptor antagonist programs and fatty acid amide hydrolase (FAAH) inhibitor discovery cascades [1]. Unlike simpler azetidine intermediates, the combination of the 4-CF₃-benzylamino motif with the N-Boc protecting group creates a chemotype that is directly represented in the Markush structures of multiple CB1 antagonist patent families (e.g., US7906652, US8334282) [2].

Why Generic Substitution of tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate Risks Structure-Activity Relationship Collapse


Efforts to replace tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate with superficially similar analogs—such as the non-fluorinated benzyl congener or the regioisomeric aniline-linked variant—introduce measurable liabilities in lipophilicity, hydrogen-bonding capacity, and chemical stability that can collapse the intended structure-activity relationship (SAR). The 4-CF₃ substituent increases computed logP by approximately 1.0 log unit relative to the des-fluoro analog , altering membrane partitioning and potentially CNS penetration . The benzylamine (CH₂–NH) spacer provides greater conformational flexibility and reduced conjugation compared to the direct aniline (NH–Ar) linkage, affecting both the pKa of the secondary amine and its metabolic susceptibility. These differences are not cosmetic; they can invert target selectivity between CB1 antagonism and FAAH inhibition within the same azetidine chemotype series [1].

Quantitative Differentiation Evidence: tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate vs. Closest Analogs


Lipophilicity Shift: 4-CF₃-Benzylamino vs. Unsubstituted Benzylamino Analog

The target compound exhibits a computed logP approximately 1.0–1.2 units higher than its des-fluoro comparator. The 4-CF₃-benzylamino azetidine has a calculated XLogP of ~3.5–3.7 [1], while the non-fluorinated tert-butyl 3-(benzylamino)azetidine-1-carboxylate (CAS 939760-33-5) has a measured/computed logP of 2.34 . This difference is consistent with the established Hansch π value of +0.88 for the para-CF₃ substituent on a benzyl system [2].

Lipophilicity logP CNS drug design CB1 antagonist

Hydrogen-Bond Acceptor Capacity: Benzylamino Spacer vs. Direct Aniline Linkage

The target compound, with its benzylamino (CH₂–NH) linkage, has 6 hydrogen-bond acceptor atoms (2 carbonyl oxygens, 1 carbamate oxygen, 3 fluorine atoms) . The direct aniline-linked comparator tert-butyl 3-[4-(trifluoromethyl)anilino]azetidine-1-carboxylate (CAS 887580-36-1) also has 6 HBA but differs in N-H acidity: the aniline N-H (pKa ~25 in DMSO for diphenylamine analogs) is more acidic than the benzylamine N-H (pKa ~30–33), affecting hydrogen-bond donor strength and metabolic N-dealkylation susceptibility .

H-bond acceptor solubility metabolic stability azetidine

Molecular Weight and Ligand Efficiency: Target Compound vs. CB1 Antagonist Clinical Leads

At 330.34 g/mol, the target compound occupies a favorable position in the CB1 antagonist chemical space: it is substantially lighter than the prototypical CB1 antagonist rimonabant (MW 463.8) and the clinical-stage azetidine CB1 antagonist ANEB-001 (MW 482.0) . However, it is heavier than the simpler non-CF₃ benzylamino analog (MW 262.35) and the des-Boc analog 3-(4-(trifluoromethyl)benzyl)azetidine (MW 215.21) . This intermediate molecular weight provides a balance between fragment-like efficiency and lead-like property space.

Ligand efficiency molecular weight CB1 antagonist lead optimization

Chemical Stability: Benzylamine vs. Aniline Linkage in Acidic and Oxidative Conditions

The benzylamine linkage in the target compound confers superior chemical stability compared to the aniline-linked analog under acidic Boc-deprotection conditions. The aniline nitrogen in CAS 887580-36-1 can undergo protonation and potential N–C bond cleavage under strong acidic conditions (TFA, HCl/dioxane), whereas the benzylamine spacer is more resilient . This differential stability is evidenced by the availability of the des-Boc analog 3-(4-(trifluoromethyl)benzyl)azetidine hydrochloride (CAS 1203685-18-0) as a stable salt , whereas the corresponding aniline derivative is less commonly offered as a stable hydrochloride.

Chemical stability benzylamine aniline Boc deprotection

Patent Corpus Representation: Target Chemotype in CB1 Antagonist vs. FAAH Inhibitor IP Space

The 3-(4-CF₃-benzylamino)azetidine-1-carboxylate substructure is explicitly encompassed within the Markush claims of Merck's CB1 antagonist patent family (US7906652, priority 2006) [1], which has yielded clinical candidates subsequently referenced in the DrugMap/IDRBLab database as 'Heterocyclic-substituted 3-alkyl azetidine derivative 3' targeting CB1 for obesity [2]. In contrast, the closely related patent US10918640 (Vernalis, priority 2008) claims azetidine urea derivatives as FAAH inhibitors—a mechanistically distinct target [3]. The target compound's benzylamino spacer (rather than a urea linkage) places it squarely in the CB1 antagonist IP space rather than the FAAH inhibitor space.

CB1 antagonist FAAH inhibitor patent landscape azetidine

Computed Topological Polar Surface Area (TPSA): Brain Penetration Potential vs. Analog Series

The target compound's computed topological polar surface area (TPSA) is approximately 41.6 Ų based on the structurally analogous aniline-linked compound (CAS 887580-36-1) . When the Boc group is removed (yielding the free azetidine), TPSA drops to approximately 12–24 Ų, well below the established CNS drug threshold of <60–70 Ų for passive BBB permeation [1]. This compares favorably with rimonabant (TPSA ≈ 53 Ų) and suggests that both the Boc-protected intermediate and its deprotected product reside in favorable CNS chemical space.

TPSA CNS penetration blood-brain barrier azetidine

High-Confidence Application Scenarios for tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate Based on Quantitative Evidence


CB1 Receptor Antagonist Lead Optimization: Building Block for Structure-Activity Relationship Expansion

This compound is optimally deployed as a protected intermediate in CB1 antagonist SAR campaigns, where the 4-CF₃-benzylamino motif has been validated in Merck's patent family (US7906652) as a key pharmacophore for CB1 binding . The Boc protecting group allows late-stage diversification at the azetidine N-1 position after deprotection, enabling systematic exploration of carboxamide, sulfonamide, or urea substituents. The ΔlogP of +1.0–1.4 relative to the des-fluoro analog [1] provides a measurable vector for tuning CNS penetration within a congeneric series.

Fragment-to-Lead Medicinal Chemistry: Intermediate Molecular Weight for Ligand Efficiency Optimization

At 330 Da, this compound sits at the boundary between fragment-like and lead-like chemical space, making it suitable as a starting point for fragment growing or merging strategies . Its molecular weight is ~68 Da above the non-fluorinated benzyl analog but ~152 Da below the clinical candidate ANEB-001 [1], providing a practical intermediate size for balancing lipophilic ligand efficiency (LLE) with target binding affinity during iterative optimization cycles.

Parallel Library Synthesis: Boc-Protected Scaffold with Robust Acidic Deprotection Compatibility

The benzylamine spacer confers greater chemical resilience during Boc deprotection compared to direct aniline-linked analogs (CAS 887580-36-1), as evidenced by the commercial availability of the stable hydrochloride salt of the deprotected product (CAS 1203685-18-0) . This stability advantage translates to higher isolated yields in parallel amide coupling or reductive amination library protocols following N-Boc removal, reducing attrition in high-throughput chemistry workflows.

CNS Drug Discovery Programs: Favorable TPSA Profile for Blood-Brain Barrier Penetration

The computed TPSA of ~41.6 Ų for the protected form and an estimated 12–24 Ų for the free base places both forms well below the established CNS permeation threshold of 60–70 Ų . This favorable TPSA, combined with the lipophilicity conferred by the 4-CF₃ group, positions the compound as a privileged starting point for CNS programs targeting CB1-mediated indications including obesity, metabolic disorders, and substance abuse disorders, as delineated in the originating patent applications [1].

Quote Request

Request a Quote for tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.